molecular formula C11H10ClN3 B1314695 N-Benzyl-6-chloropyrazin-2-amine CAS No. 426829-61-0

N-Benzyl-6-chloropyrazin-2-amine

Cat. No. B1314695
M. Wt: 219.67 g/mol
InChI Key: HPWNUTJQNSNNAA-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloropyrazin-2-amine is a chemical compound with the CAS Number: 426829-61-0 . It is a benzyl-substituted pyrazinyl amine with a chloro group attached to its second position. It is commonly used in various fields of scientific research and industry.


Molecular Structure Analysis

The molecular formula of N-Benzyl-6-chloropyrazin-2-amine is C11H10ClN3 . The InChI code is 1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) . The molecular weight is 219.67 .


Physical And Chemical Properties Analysis

N-Benzyl-6-chloropyrazin-2-amine is a solid . It has a boiling point of 359.5±37.0C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at 2-8C .

Scientific Research Applications

Synthesis and Structural Properties

Research into novel synthetic routes for nitrogen-containing heterocycles, including the study by Issac and Tierney (1996), reveals the complexity and versatility of these compounds. Their work detailed the synthesis and spectroscopic analysis of substituted thiazolidin-4-ones, highlighting the structural diversity achievable through reactions involving amines and chloral derivatives Issac & Tierney, 1996.

Catalytic Applications

The role of amines as catalysts or activators in polymerization and curing processes, such as in the synthesis of acrylic bone cements, showcases their utility in materials science. Vázquez et al. (1998) reviewed the accelerating effects of tertiary aromatic amines, underscoring the kinetic and mechanistic aspects crucial for biomedical applications Vázquez, Levenfeld, & Román, 1998.

Environmental and Biological Degradation

The degradation of nitrogen-containing hazardous compounds, including amines, via advanced oxidation processes (AOPs) is critical for environmental remediation. Bhat and Gogate (2021) provided a comprehensive review of AOPs' efficacy in mineralizing such compounds, highlighting the need for efficient treatment technologies Bhat & Gogate, 2021.

Pharmacological and Toxicological Studies

Studies on the metabolic processing and toxicological impacts of aromatic amines, such as the work by Golka et al. (2002), offer insights into the health risks associated with exposure to these compounds. Their research into the susceptibility of different populations to bladder cancer upon exposure to aromatic amines highlights the importance of genetic factors in risk assessment Golka, Prior, Blaszkewicz, & Bolt, 2002.

Safety And Hazards

N-Benzyl-6-chloropyrazin-2-amine is classified as a combustible liquid. It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-benzyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNUTJQNSNNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470933
Record name N-Benzyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-6-chloropyrazin-2-amine

CAS RN

426829-61-0
Record name N-Benzyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a procedure analogous to example 1, reaction of benzylamine (3.21 g, 30.0 mmol) and 2,6-dichloropyrazine (1.49 g, 10.0 mmol) furnished the product (2.15 g, 98%).
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyrazine (1.31 g, 8.8 mmol), benzylamine (1.15 g, 10.7 mmol) and K2CO3 (1.65 g, 11.9 mmol) in acetonitrile (6 mL) was heated at 85° C. for 13 h in a sealed pyrex flask. The reaction mixture was diluted with dichloromethane, filtered and concentrated in vacuo. The yellow solid residue was dissolved in a small volume of methanol and purified by silica gel chromatography (18×4 cm) using CHCl3/MeOH (98:2) as eluent. A second purification (SiO2; 16×4 cm) using CHCl3 as eluent furnished 1.55 g (81%) of the title compound as a light yellow solid. HRMS m/z calcd for C11H10ClN3 (M)+ 219.0563, found 219.0568. Anal. (C11H10ClN3) C, H, N.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods III

Procedure details

In analogy to the procedure described for the preparation of intermediates A-20, benzyl-amine was reacted with 2,6-dichloropyrazine in presence of Hunig's base to give the title compound as a light yellow foam. MS: 220.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two

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